2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile
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Overview
Description
2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile is an organic compound featuring a pyrazole ring substituted with a 2-methylpropyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 2-methyl-3-oxobutanoic acid yields the desired pyrazole ring.
Substitution with 2-Methylpropyl Group: The pyrazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Acetonitrile Group: The final step involves the reaction of the substituted pyrazole with bromoacetonitrile under basic conditions to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound is investigated for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research is ongoing to explore the specific biological targets and therapeutic potential of this compound.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism by which 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethanol: Similar structure but with an alcohol group instead of a nitrile.
2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine: Contains an amine group instead of a nitrile.
1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid: Features a carboxylic acid group instead of a nitrile.
Uniqueness
2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetonitrile is unique due to the presence of both a nitrile group and a pyrazole ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds.
Properties
CAS No. |
1855906-75-0 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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